2-azido-4-bromo-1-nitrobenzene
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Overview
Description
2-Azido-4-bromo-1-nitrobenzene is an aromatic compound with the molecular formula C6H3BrN4O2 It contains three functional groups: an azido group (-N3), a bromo group (-Br), and a nitro group (-NO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-bromo-1-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 4-bromoaniline to form 4-bromo-1-nitrobenzene. This intermediate is then subjected to diazotization followed by azidation to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-bromo-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2-amino-4-bromo-1-nitrobenzene.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
2-Azido-4-bromo-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds through cycloaddition reactions.
Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug development, particularly in creating bioactive molecules.
Industry: Utilized in material sciences for polymer cross-linking and other applications.
Mechanism of Action
The mechanism of action of 2-azido-4-bromo-1-nitrobenzene primarily involves the reactivity of its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Bromo Group: Acts as a leaving group in substitution reactions.
Nitro Group: Can be reduced to an amino group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-nitrobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-1-nitrobenzene: Lacks the bromo group, affecting its substitution reactions.
2-Azido-4-chloro-1-nitrobenzene: Similar structure but with a chloro group instead of a bromo group, which may influence its reactivity.
Uniqueness
2-Azido-4-bromo-1-nitrobenzene is unique due to the presence of all three functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
CAS No. |
847672-85-9 |
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Molecular Formula |
C6H3BrN4O2 |
Molecular Weight |
243 |
Purity |
95 |
Origin of Product |
United States |
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